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Abstract

Centanafadine hydrochloride is a novel, non-stimulant serotonin-norepinephrine-dopamine
reuptake inhibitor (SNDRI) that has been investigated for the treatment of attention-
deficit/hyperactivity disorder (ADHD). This technical guide provides an in-depth analysis of the
pharmacodynamic effects of centanafadine on neurotransmitter levels, drawing from preclinical
and clinical research. The document details the in vitro binding affinities, in vivo effects on
extracellular neurotransmitter concentrations, and human brain transporter occupancy.
Experimental protocols for key studies are outlined to provide a comprehensive understanding
of the methodologies employed. Quantitative data are summarized in structured tables, and
key mechanisms and workflows are visualized using diagrams to facilitate interpretation by
researchers, scientists, and drug development professionals.

Introduction

Centanafadine hydrochloride (formerly EB-1020) is a triple reuptake inhibitor that modulates
the levels of three key neurotransmitters implicated in the pathophysiology of ADHD:
norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1][2] By blocking the
norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter
(SERT), centanafadine increases the extracellular concentrations of these monoamines in the
brain.[3][4] This guide synthesizes the available data on the interaction of centanafadine with
these transporters and its subsequent effects on neurotransmitter levels.
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In Vitro Transporter Binding Affinity

Centanafadine's primary mechanism of action is the inhibition of monoamine transporters. In
vitro studies using cloned cell lines transfected with human transporters have determined the
half-maximal inhibitory concentrations (IC50) for centanafadine at NET, DAT, and SERT.[3][5]

Data Presentation: In Vitro Binding Affinities

Transporter IC50 (nM)
Norepinephrine Transporter (NET) 6
Dopamine Transporter (DAT) 38
Serotonin Transporter (SERT) 83

Data sourced from Bymaster et al. (2012) and

other corroborating sources.[3][5][6]

These data indicate that centanafadine has the highest affinity for the norepinephrine
transporter, followed by the dopamine and serotonin transporters, with an approximate
inhibitory ratio of 1:6:14 (NET:DAT:SERT).[1][3]

Experimental Protocols: In Vitro Radioligand Binding Assay

While the specific details for the centanafadine binding assays are not fully published, a
general protocol for such an experiment is as follows:

e Cell Lines and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are stably
transfected to express the human norepinephrine, dopamine, or serotonin transporter. Cell
membranes are harvested through homogenization and centrifugation to create a membrane
preparation containing the transporters of interest.

o Radioligand Binding: The membrane preparations are incubated with a specific radioligand
for each transporter (e.g., [3H]nisoxetine for NET, [SH]WIN 35,428 for DAT, [3H]citalopram
for SERT) and varying concentrations of centanafadine.
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e Assay Conditions: The incubation is typically carried out in a buffer solution at a specific
temperature and for a duration sufficient to reach equilibrium.

» Separation and Detection: Bound and free radioligand are separated by rapid filtration. The
amount of radioactivity bound to the membranes is then quantified using liquid scintillation
counting.

o Data Analysis: The concentration of centanafadine that inhibits 50% of the specific binding of
the radioligand (IC50) is determined by non-linear regression analysis.

Mandatory Visualization: In Vitro Binding Assay Workflow
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Caption: Workflow for determining in vitro transporter binding affinities.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b606595?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preclinical In Vivo Effects on Neurotransmitter
Levels

Microdialysis studies in rats have been conducted to assess the in vivo effects of centanafadine
on extracellular neurotransmitter levels in different brain regions. These studies provide direct
evidence of the functional consequences of transporter inhibition.

Data Presentation: In Vivo Microdialysis in Rats

Peak Increase from

Brain Region Neurotransmitter .
Baseline (%)

Prefrontal Cortex Norepinephrine 375

Prefrontal Cortex Dopamine 300

Striatum Dopamine 400

Data sourced from Bymaster et
al. (2012).[7]

These findings demonstrate that centanafadine significantly increases norepinephrine and
dopamine levels in the prefrontal cortex, a brain region critical for executive function and
attention.[7] A substantial increase in dopamine is also observed in the striatum.[7] The specific
doses of centanafadine used to elicit these changes were not detailed in the available
literature.

Experimental Protocols: In Vivo Microdialysis
A general protocol for in vivo microdialysis to measure neurotransmitter levels is as follows:
e Animal Model: Male Wistar rats are typically used.

¢ Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically
implanted into the target brain region (e.g., prefrontal cortex, striatum) under anesthesia.

e Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through
the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid
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(aCSF) at a low flow rate. Neurotransmitters from the extracellular space diffuse across the
semipermeable membrane of the probe into the aCSF.

o Sample Collection: The resulting dialysate is collected at regular intervals.

o Neurotransmitter Analysis: The concentrations of norepinephrine and dopamine in the
dialysate samples are quantified using high-performance liquid chromatography (HPLC) with
electrochemical detection.

o Drug Administration: Centanafadine is administered (e.g., intraperitoneally), and changes in
neurotransmitter levels from baseline are monitored over time.

Mandatory Visualization: Centanafadine's Action at the Synapse
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Caption: Centanafadine inhibits neurotransmitter reuptake at the synapse.
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Human In Vivo Transporter Occupancy

A Phase 1 Positron Emission Tomography (PET) study was conducted in healthy male adults to
determine the in vivo occupancy of NET, DAT, and SERT by centanafadine.[6] This study
provides crucial information on target engagement at clinically relevant doses.

Data Presentation: Human Transporter Occupancy (PET Study)

Estimated Occupancy at
Transporter Estimated IC50 (ng/mL) 1400 ng/mL Plasma
Concentration

NET 132 + 65 91%
DAT 1580 + 186 47.1%
SERT 1760 + 309 44.3%

Data sourced from Matuskey
et al. (2023).[6] The 1400
ng/mL plasma concentration
corresponds to the mean peak
concentration following a 400
mg total daily dose of
sustained-release

centanafadine.[6]

The PET study confirms that at clinically relevant doses, centanafadine achieves high
occupancy of the norepinephrine transporter and moderate occupancy of the dopamine and
serotonin transporters.[6]

Experimental Protocols: Phase 1 PET Study
 Participants: Healthy adult males.
e Dosing Regimens:

o Cohort 1 (n=6): 400 mg/day sustained-release centanafadine for 4 days.
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o Cohort 2 (n=4): 800 mg sustained-release centanafadine in a single day.

o PET Radiotracers:
o NET: [11C]MRB ((S,S)-[11C]methylreboxetine)

o DAT: [18F]FE-PE2I ((E)-N-(3-iodopro-2-enyl)-23-carbo[18F]fluroethoxy-33-(4'-methyl-
phenyl)nortropane)

o SERT: [11C]DASB (3-amino-4-(2-[11C]methylaminomethylphenylsulfanyl) benzonitrile)

e Imaging Schedule: Baseline PET scans were conducted before drug administration. Post-
dose scans were performed at 2-3 hours, 4-6 hours, and 25-29 hours after the last dose.

o Data Analysis: Transporter occupancy was calculated based on the reduction in the binding
potential of the radiotracer from baseline to post-dose scans. Kinetic modeling was used to
estimate the relationship between centanafadine plasma concentrations and transporter
occupancy.

Mandatory Visualization: PET Study Experimental Workflow
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Caption: Workflow of the Phase 1 PET study for transporter occupancy.

Conclusion

Centanafadine hydrochloride demonstrates a unique profile as a serotonin-norepinephrine-
dopamine reuptake inhibitor with a preferential affinity for the norepinephrine transporter. In
vitro data establish its binding profile, while preclinical in vivo studies confirm its ability to
increase extracellular levels of norepinephrine and dopamine in key brain regions associated
with ADHD. Human PET imaging studies provide evidence of high NET occupancy and
moderate DAT and SERT occupancy at clinically relevant doses. This comprehensive
understanding of centanafadine's effects on neurotransmitter levels provides a strong rationale
for its development as a treatment for ADHD and serves as a valuable resource for researchers
and clinicians in the field of neuropsychopharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Effects on Neurotransmitter Levels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606595#centanafadine-hydrochloride-s-effect-on-
neurotransmitter-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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